5-Amino-4-benzothiazol-2-yl-1-(4-chloro-phenyl)-1,3-dihydro-pyrrol-2-one
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Overview
Description
5-Amino-4-benzothiazol-2-yl-1-(4-chloro-phenyl)-1,3-dihydro-pyrrol-2-one is a complex organic compound with a molecular formula of C17H12ClN3OS. This compound is primarily used in proteomics research and has various applications in scientific research .
Preparation Methods
The synthesis of 5-Amino-4-benzothiazol-2-yl-1-(4-chloro-phenyl)-1,3-dihydro-pyrrol-2-one involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
5-Amino-4-benzothiazol-2-yl-1-(4-chloro-phenyl)-1,3-dihydro-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Scientific Research Applications
5-Amino-4-benzothiazol-2-yl-1-(4-chloro-phenyl)-1,3-dihydro-pyrrol-2-one is widely used in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-Amino-4-benzothiazol-2-yl-1-(4-chloro-phenyl)-1,3-dihydro-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
5-Amino-4-benzothiazol-2-yl-1-(4-chloro-phenyl)-1,3-dihydro-pyrrol-2-one can be compared with other similar compounds, such as:
5-Amino-4-benzothiazol-2-yl-1-phenyl-1,3-dihydro-pyrrol-2-one: This compound lacks the chloro group, which may result in different chemical properties and reactivity.
5-Amino-4-benzothiazol-2-yl-1-(4-methyl-phenyl)-1,3-dihydro-pyrrol-2-one: The presence of a methyl group instead of a chloro group can alter the compound’s interactions and applications.
Properties
Molecular Formula |
C17H12ClN3OS |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-1-(4-chlorophenyl)-5-iminopyrrolidin-2-one |
InChI |
InChI=1S/C17H12ClN3OS/c18-10-5-7-11(8-6-10)21-15(22)9-12(16(21)19)17-20-13-3-1-2-4-14(13)23-17/h1-8,19-20H,9H2/b17-12+,19-16? |
InChI Key |
MNCWGLKMFGUHCY-SPNSSERQSA-N |
Isomeric SMILES |
C1/C(=C\2/NC3=CC=CC=C3S2)/C(=N)N(C1=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1C(=C2NC3=CC=CC=C3S2)C(=N)N(C1=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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